molecular formula C15H19BrN2O2 B2544962 2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxy-N-methylbutanamide CAS No. 1385425-33-1

2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxy-N-methylbutanamide

Cat. No.: B2544962
CAS No.: 1385425-33-1
M. Wt: 339.233
InChI Key: GJZZEKXUSBALMZ-UHFFFAOYSA-N
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Description

2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxy-N-methylbutanamide is an organic compound with a complex structure that includes a bromophenyl group, a cyanomethyl group, a methoxy group, and a methylbutanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxy-N-methylbutanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Alkylation: The attachment of the bromophenyl group to a butanamide backbone.

    Cyanomethylation: The addition of a cyanomethyl group.

Each of these steps requires specific reagents and conditions, such as the use of bromine for bromination, alkyl halides for alkylation, and cyanide sources for cyanomethylation. The reaction conditions often involve controlled temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxy-N-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the cyanomethyl group to an amine.

    Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxy-N-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxy-N-methylbutanamide involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with aromatic receptors, while the cyanomethyl and methoxy groups can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Chlorophenyl)methyl]-N-(cyanomethyl)-4-methoxy-N-methylbutanamide
  • 2-[(3-Fluorophenyl)methyl]-N-(cyanomethyl)-4-methoxy-N-methylbutanamide
  • 2-[(3-Iodophenyl)methyl]-N-(cyanomethyl)-4-methoxy-N-methylbutanamide

Uniqueness

2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxy-N-methylbutanamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s interactions with other molecules and its overall stability.

Properties

IUPAC Name

2-[(3-bromophenyl)methyl]-N-(cyanomethyl)-4-methoxy-N-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O2/c1-18(8-7-17)15(19)13(6-9-20-2)10-12-4-3-5-14(16)11-12/h3-5,11,13H,6,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZZEKXUSBALMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C(=O)C(CCOC)CC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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